molecular formula C9H6ClF3O B1581601 2'-Chloro-5'-(trifluoromethyl)acetophenone CAS No. 71648-45-8

2'-Chloro-5'-(trifluoromethyl)acetophenone

Cat. No. B1581601
CAS RN: 71648-45-8
M. Wt: 222.59 g/mol
InChI Key: YRGBMTWHOFQSDJ-UHFFFAOYSA-N
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Description

2-Chloro-5'-(trifluoromethyl)acetophenone, also known as 2-CFT, is an organic compound with a molecular formula of C8H5ClF3O. It is a colorless liquid with a pungent odor. 2-CFT is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the manufacture of pharmaceuticals and other organic compounds.

Scientific Research Applications

Organic Synthesis

2'-Chloro-5'-(trifluoromethyl)acetophenone is utilized in the synthesis of asymmetric compounds and as a building block in organic chemistry. For example, it has been used in the asymmetric hydrogenation of N-aryl imines, leading to high enantioselectivities. Such processes are crucial for producing compounds with specific chiral configurations, which are important in pharmaceuticals and agrochemicals (Mršić, Minnaard, Feringa, & de Vries, 2009).

Corrosion Inhibition

In the realm of corrosion science, derivatives of 2'-Chloro-5'-(trifluoromethyl)acetophenone have been synthesized and evaluated as inhibitors for the corrosion of mild steel in acidic media. Such compounds exhibit significant inhibition efficiencies, which can be attributed to their adsorption on the metal surface and the formation of a protective layer. This application is particularly relevant in industries where metal durability is critical (Li, He, Pei, & Hou, 2007).

Materials Science

The compound has found applications in materials science, particularly in the synthesis of new materials with desirable properties. For instance, fluorinated polyimides derived from diamines incorporating 2'-Chloro-5'-(trifluoromethyl)acetophenone exhibit excellent solubility, thermal stability, and mechanical properties. These materials are promising for use in high-performance plastics, coatings, and electronic materials (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGBMTWHOFQSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221895
Record name Acetophenone, 2-chloro-5-trifluoromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-5'-(trifluoromethyl)acetophenone

CAS RN

71648-45-8
Record name Acetophenone, 2-chloro-5-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2-chloro-5-trifluoromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-5'-(trifluoromethyl)acetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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